molecular formula C10H5F2NOS B7989940 2-(2,4-Difluorobenzoyl)thiazole

2-(2,4-Difluorobenzoyl)thiazole

Cat. No.: B7989940
M. Wt: 225.22 g/mol
InChI Key: VMMVNQLBJGXXDC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Thiazole (B1198619) Scaffolds in Chemical Science

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has been a cornerstone of chemical and medicinal science for decades. nih.gov Its presence is noted in a plethora of natural products, including vitamin B1 (thiamine), and in numerous synthetic compounds with a wide array of applications. britannica.comresearchgate.net The versatility of the thiazole ring has captivated chemists, leading to its incorporation into a vast number of biologically active molecules. nih.govbohrium.com This has resulted in the development of a significant number of FDA-approved drugs containing the thiazole scaffold, with applications ranging from antimicrobial and anti-inflammatory to anticancer and antiviral agents. nih.govnih.govfabad.org.tr The continuous exploration of thiazole derivatives underscores their importance in the quest for novel therapeutic agents and functional materials. globalresearchonline.netresearchgate.net

Structural Features and Aromaticity of 1,3-Thiazoles

Thiazoles are planar, five-membered heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. nih.govglobalresearchonline.net A key characteristic of the thiazole ring is its aromaticity. numberanalytics.comslideshare.net The delocalization of six π-electrons, including a lone pair from the sulfur atom, across the ring system confers significant stability. nih.govnih.gov This aromatic character is evidenced by the chemical shifts of the ring protons in ¹H NMR spectroscopy, which typically appear between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. nih.govwikipedia.org The aromatic nature of thiazoles is greater than that of the corresponding oxazoles, contributing to their distinct reactivity. wikipedia.org The π-electron distribution also influences the reactivity of the ring, with electrophilic substitution preferentially occurring at the C5 position. nih.govpharmaguideline.com

Positioning of 2-(2,4-Difluorobenzoyl)thiazole within the Thiazole Chemical Landscape

The compound this compound represents a specific substitution pattern on the thiazole core. The thiazole ring itself is an electron-deficient system due to the electronegativity of the nitrogen atom. researchgate.net The attachment of a 2,4-difluorobenzoyl group at the 2-position introduces further electronic modifications. The benzoyl group is electron-withdrawing, and the fluorine atoms enhance this effect through their high electronegativity. This particular substitution pattern is of interest in medicinal chemistry and materials science. The 2,4-difluorobenzaldehyde (B74705) precursor is a widely used intermediate in the synthesis of pharmaceuticals, pesticides, and functional materials. google.com The incorporation of this moiety into a thiazole scaffold can modulate the biological activity and physical properties of the resulting molecule.

Scope and Objectives of Research on Substituted Thiazole Systems

Research into substituted thiazole systems is a vibrant and expanding field, driven by the diverse pharmacological activities exhibited by these compounds. nih.govmdpi.com A primary objective is the design and synthesis of novel thiazole derivatives with enhanced therapeutic potential and improved pharmacokinetic profiles. fabad.org.trresearchgate.net This includes the development of new anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comontosight.aijetir.org Structure-activity relationship (SAR) studies are crucial in this endeavor, seeking to understand how different substituents on the thiazole ring influence biological activity. fabad.org.tr Beyond medicine, substituted thiazoles are being explored for applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and coordination polymers with luminescent properties. researchgate.netmdpi.com The overarching goal is to harness the unique chemical properties of the thiazole scaffold to create innovative molecules that address challenges in health, technology, and beyond. researchgate.netnumberanalytics.com

Interactive Data Table: Properties of Thiazole

PropertyValueReference
Molecular FormulaC₃H₃NS wikipedia.org
AppearancePale yellow liquid wikipedia.org
OdorPyridine-like wikipedia.org
AromaticityYes nih.govnumberanalytics.com
Boiling Point116-118 °C nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NOS/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVNQLBJGXXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 2 2,4 Difluorobenzoyl Thiazole Analogues

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits a distinct pattern of reactivity towards electrophiles. numberanalytics.comnumberanalytics.com Generally, electrophilic substitution on the thiazole ring is less facile than on more electron-rich aromatic systems like benzene (B151609). However, the presence of substituents can significantly influence the position and rate of these reactions. pharmaguideline.com

In the context of 2-acylthiazoles, the acyl group acts as a deactivating group, further reducing the electron density of the thiazole ring and making electrophilic substitution more challenging. Despite this deactivation, electrophilic attack, when it does occur, is generally directed to the 5-position of the thiazole ring. numberanalytics.compharmaguideline.com This preference is attributed to the directing effect of the ring nitrogen. numberanalytics.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com

For instance, the halogenation of thiazoles can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com Nitration typically requires strong acidic conditions, such as a mixture of nitric and sulfuric acids. numberanalytics.com

Reaction TypeReagentPosition of SubstitutionReference
HalogenationN-bromosuccinimide (NBS)5-position numberanalytics.com
NitrationNitric Acid/Sulfuric Acid5-position numberanalytics.com
Friedel-Crafts AcylationAcyl chloride/Lewis acid5-position numberanalytics.com

Nucleophilic Reactivity at the Thiazole Core and Substituent Positions

The thiazole ring itself is generally resistant to nucleophilic attack due to its aromaticity. numberanalytics.com However, the presence of the electron-withdrawing 2-acyl group renders the C2 position of the thiazole ring in 2-(2,4-difluorobenzoyl)thiazole analogues susceptible to nucleophilic attack. pharmaguideline.combrainly.in This position is the most electron-deficient in the thiazole ring system. pharmaguideline.com

Nucleophilic substitution reactions on the thiazole ring are not common and typically necessitate either a strong nucleophile or activation of the ring. pharmaguideline.com For a nucleophilic substitution to occur, a good leaving group must be present on the thiazole ring. numberanalytics.com For example, a halogen atom at the C2, C4, or C5 position can be displaced by a nucleophile. pharmaguideline.com

Quaternization of the ring nitrogen, for instance by N-alkylation with alkyl halides, increases the acidity of the C2-hydrogen, facilitating its removal by a strong base and subsequent reaction with electrophiles. pharmaguideline.com Organolithium compounds can also deprotonate the C2 position, generating a nucleophilic center that can react with various electrophiles like aldehydes and ketones. pharmaguideline.com

Reactions Involving the Carbonyl Group of the 2,4-Difluorobenzoyl Moiety

The carbonyl group in the 2,4-difluorobenzoyl moiety is a key reactive site. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. libretexts.org The reactivity of this carbonyl group is influenced by the attached thiazole and difluorophenyl rings.

The presence of the electron-withdrawing difluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl group. libretexts.org Common reactions involving the carbonyl group include:

Nucleophilic Addition: Aldehydes and ketones, which lack a good leaving group, typically undergo nucleophilic addition. libretexts.org

Nucleophilic Acyl Substitution: In compounds with a suitable leaving group, nucleophilic attack is followed by the elimination of the leaving group, leading to a substitution product. libretexts.org

The general mechanism for nucleophilic acyl substitution involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the leaving group to regenerate the carbonyl double bond. libretexts.org

Reactivity Influenced by Fluorine Substituents on the Phenyl Ring

The two fluorine atoms on the phenyl ring significantly impact the reactivity of this compound analogues. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). mdpi.comresearchgate.net This effect deactivates the benzene ring towards electrophilic aromatic substitution. wikipedia.org

The electron-withdrawing nature of the fluorine atoms also influences the reactivity of the carbonyl group. The -I effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. libretexts.org This increased reactivity can be a crucial factor in the design of synthetic routes and in understanding the molecule's interactions in biological systems. mdpi.com

Effect of Fluorine SubstituentsImpact on ReactivityReference
Inductive Effect (-I)Deactivates the phenyl ring towards electrophilic substitution. researchgate.net
Inductive Effect (-I)Increases the electrophilicity of the carbonyl carbon. libretexts.org
Resonance Effect (+R)Ortho, para-directing for electrophilic aromatic substitution. libretexts.orglibretexts.org

Exploration of Reaction Mechanisms and Intermediates for Thiazole Transformations

Understanding the mechanisms of thiazole transformations is crucial for predicting reaction outcomes and designing new synthetic methods. Several key mechanistic pathways have been elucidated for reactions involving thiazole and its derivatives.

One of the most fundamental reactions for forming the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. researchgate.net The mechanism proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

Another important mechanistic consideration is the Pummerer reaction , which can be utilized for the annulative synthesis of thiazoles from alkenyl sulfoxides and nitriles. researchgate.net This reaction is typically promoted by an activator like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and proceeds through an additive Pummerer reaction followed by a C-S bond-forming cyclization. researchgate.net

Furthermore, the formation of thiazoles can be achieved through a formal [4+1] addition of sodium hydrosulfide (B80085) (NaSH) to bromoisocyanoalkenes. This process involves a rare SNVπ displacement to generate intermediate enethiols, which then cyclize to form the thiazole ring. acs.org

Studies into reaction mechanisms often involve the identification and characterization of transient intermediates. For example, in nucleophilic aromatic substitution reactions proceeding via the benzyne (B1209423) mechanism, the highly reactive benzyne intermediate has been identified. masterorganicchemistry.com Similarly, in electrophilic aromatic substitution, the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion, is a key step. wikipedia.org

Spectroscopic and Structural Characterization of 2 2,4 Difluorobenzoyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(2,4-difluorobenzoyl)thiazole in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the chemical environment of each atom can be constructed.

The ¹H NMR spectrum of this compound provides precise information about the number, connectivity, and chemical environment of the protons in the molecule. The thiazole (B1198619) ring protons typically appear in the aromatic region of the spectrum. The proton at the C5 position of the thiazole ring is expected to show a doublet, while the proton at the C4 position will also appear as a doublet due to coupling with the C5 proton. chemicalbook.comresearchgate.net The protons on the difluorobenzoyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiazole H-47.5 - 7.8dJH4-H5 ≈ 3-4
Thiazole H-58.0 - 8.3dJH5-H4 ≈ 3-4
Benzoyl H-37.8 - 8.1m
Benzoyl H-57.0 - 7.3m
Benzoyl H-67.3 - 7.6m

Note: Predicted values are based on typical ranges for similar structures and are subject to solvent effects and specific spectrometer conditions.

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the benzoyl group is characteristically found at the downfield end of the spectrum. The carbon atoms of the thiazole ring and the difluorobenzoyl ring appear in the aromatic region, with those bonded to fluorine exhibiting splitting due to carbon-fluorine coupling. asianpubs.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O180 - 190
Thiazole C2165 - 175
Thiazole C4120 - 125
Thiazole C5140 - 145
Benzoyl C1120 - 125 (d, JC-F)
Benzoyl C2160 - 165 (dd, JC-F)
Benzoyl C3110 - 115 (d, JC-F)
Benzoyl C4162 - 167 (dd, JC-F)
Benzoyl C5105 - 110 (d, JC-F)
Benzoyl C6130 - 135 (d, JC-F)

Note: Predicted values are based on typical ranges for similar structures and are subject to solvent effects and specific spectrometer conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atoms in this compound. The two fluorine atoms on the benzoyl ring are chemically non-equivalent and are expected to show distinct signals. The chemical shifts and the coupling between them (JF-F), as well as couplings to neighboring protons (JH-F), provide valuable structural information. researchgate.netnih.gov The fluorine at the C2 position will likely appear as a doublet of doublets due to coupling with the fluorine at C4 and the proton at C3. Similarly, the fluorine at C4 will show coupling to the fluorine at C2 and the proton at C5. researchgate.net

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Benzoyl F-2-105 to -115dd
Benzoyl F-4-100 to -110dd

Note: Predicted values are relative to a standard (e.g., CFCl₃) and are subject to solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key characteristic absorption bands are expected for the carbonyl (C=O) stretching, C-F stretching, and the aromatic C=C and C-H stretching vibrations of the thiazole and benzoyl rings. researchgate.netnist.govresearchgate.netchemicalbook.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The symmetric vibrations and those involving less polar bonds often give rise to strong Raman signals. researchgate.netmdpi.com

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Carbonyl (C=O) Stretch1680 - 16601680 - 1660
Aromatic C=C Stretch1600 - 14501600 - 1450
C-F Stretch1250 - 11001250 - 1100
Thiazole Ring VibrationsVariousVarious

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak will correspond to the exact molecular weight of the compound. Characteristic fragmentation patterns would include the loss of the difluorobenzoyl group or the thiazole moiety. researchgate.netsapub.orgnist.gov Cleavage at the carbonyl group is a common fragmentation pathway, leading to the formation of the 2,4-difluorobenzoyl cation and the thiazolyl radical, or vice versa. nih.govmiamioh.edu

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion
241[M]⁺ (Molecular Ion)
159[C₇H₃F₂O]⁺ (2,4-Difluorobenzoyl cation)
141[C₆H₂F₂]⁺ (Difluorophenyl cation)
83[C₃H₃NS]⁺ (Thiazole radical cation)
58[C₂H₂S]⁺ (Thiazole fragment)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of its atoms. The resulting crystal structure reveals bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the packing of the molecules in the crystal lattice. nih.govnih.govresearchgate.net The planarity of the thiazole and difluorobenzoyl rings, as well as the dihedral angle between them, are key structural parameters that can be accurately determined. rsc.org

Computational Chemistry and Theoretical Investigations of 2 2,4 Difluorobenzoyl Thiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules. nih.gov Calculations are typically performed using specific combinations of exchange-correlation functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve the quantum mechanical equations that describe the electron density of the system. nih.govkbhgroup.in

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement, which corresponds to the most stable conformation. nih.gov For 2-(2,4-difluorobenzoyl)thiazole, a key structural feature is the dihedral angle between the planes of the thiazole (B1198619) ring and the 2,4-difluorophenyl ring.

Conformational analysis involves exploring the potential energy surface by rotating the single bond connecting the benzoyl carbonyl group and the thiazole ring. This analysis helps identify different stable conformers and the energy barriers between them. iu.edu.sa Studies on similar heterocyclic compounds have successfully used DFT methods to identify multiple stable conformations, finding that the planarity of the molecule is a critical factor in its stability. nih.govnih.gov The optimized geometrical parameters, such as bond lengths and angles, can then be compared with experimental data from X-ray crystallography to validate the computational model. irjweb.comscirp.org

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Ring Derivative (Calculated at B3LYP/6-311G(d,p) level) Note: This table presents typical values for a thiazole derivative as a reference for what would be calculated for this compound.

ParameterBond Length (Å)Bond Angle (°)
S1—C21.74
C2—N31.32
N3—C41.38
C4—C51.37
C5—S11.72
C5—S1—C289.5
S1—C2—N3115.2
C2—N3—C4110.8
N3—C4—C5116.1
C4—C5—S1108.4

Data adapted from studies on similar thiazole structures. irjweb.com

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich thiazole ring, whereas the LUMO is likely centered on the electron-withdrawing 2,4-difluorobenzoyl moiety. This separation of FMOs facilitates intramolecular charge transfer, a property crucial for applications in materials science.

Mulliken charge distribution analysis is another DFT-based calculation that determines the partial charge on each atom in the molecule. irjweb.com This information helps identify the most electrophilic (positive charge) and nucleophilic (negative charge) sites, offering predictions about the molecule's reactive behavior in chemical reactions. kbhgroup.inirjweb.com

Table 2: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative Note: This table illustrates typical FMO energy values found in related thiazole compounds.

Molecular OrbitalEnergy (eV)
HOMO-5.53
LUMO-0.83
Energy Gap (ΔE) 4.70

Data adapted from computational studies on thiazole derivatives. irjweb.com

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. kbhgroup.innih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of vibration can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental spectra. scirp.org

This computational approach allows for a detailed assignment of each band in the experimental spectrum to a specific molecular motion, such as C-H stretching, C=O stretching, or ring deformation modes. nih.gov The strong correlation between calculated and observed vibrational frequencies serves as a powerful confirmation of the molecule's computed stable structure. nih.govscirp.org

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for analyzing static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape more extensively than static DFT calculations. This would reveal the range of accessible dihedral angles between the two rings at a given temperature and the timescale of transitions between different conformations. Such simulations are particularly valuable for understanding how the molecule behaves in a biological or solution-phase environment. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products. ims.ac.jp By mapping the potential energy surface, it is possible to identify the minimum energy path a reaction is likely to follow. A crucial point along this path is the transition state, which is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. ims.ac.jp

Understanding the structure and energy of the transition state is key to comprehending a reaction's mechanism and kinetics. ims.ac.jp For a molecule like this compound, these methods could be applied to investigate its synthesis, for instance, by modeling the Hantzsch thiazole synthesis, or to study its potential metabolic degradation pathways. Advanced methods, such as the Nudged Elastic Band (NEB), are commonly used to locate transition states between a known reactant and product. ims.ac.jp

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Beyond vibrational frequencies, quantum chemical methods can predict a variety of other spectroscopic parameters. Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Visible) of molecules. kbhgroup.inmdpi.com It provides information on excitation energies, corresponding wavelengths (λmax), and the oscillator strengths of electronic transitions, which are typically promotions of electrons from occupied to unoccupied orbitals, such as the HOMO to LUMO transition. mdpi.com

The comparison between computationally predicted spectroscopic data (IR, NMR, UV-Vis) and experimental measurements is a cornerstone of modern chemical characterization. scirp.orgnih.gov A high degree of agreement provides strong evidence for the proposed molecular structure and validates the accuracy of the computational model employed. kbhgroup.innih.gov Discrepancies, on the other hand, can point to complexities not captured by the theoretical model, such as strong intermolecular interactions in the solid state or solvent effects. scirp.org

Table 3: Example Comparison of Theoretical and Experimental UV-Visible Absorption Maxima (λmax) for a Thiazole Derivative in Solution

MethodSolventCalculated λmax (nm)Experimental λmax (nm)
TD-DFT/B3LYPDCM311.82303.60
TD-DFT/B3LYPDMSO312.78303.60

Data adapted from a TD-DFT study on a related 2-(2-Hydrazineyl)thiazole derivative. kbhgroup.in

Advanced Materials Applications and Non Biological Research Avenues for Thiazole Derivatives

Role of Thiazole (B1198619) Scaffolds in Coordination Chemistry and Ligand Design for Metal Complexes (e.g., OLED materials)

Thiazole-derived compounds are widely recognized for their potential in coordination chemistry. nih.gov The nitrogen atom in the thiazole ring acts as a potent coordination site for metal ions, and the sulfur atom can also participate in bonding. chemscene.com This dual-coordinating ability allows for the formation of stable metal complexes with diverse geometries. epa.govpharmaffiliates.com Such complexes are foundational for developing materials with specific electronic and photophysical properties, including those used in Organic Light-Emitting Diodes (OLEDs). The introduction of substituents can tune these properties. For instance, thiazole-based ligands have been incorporated into luminescent metal-organic frameworks (MOFs) and coordination polymers, which are explored for use in sensors and light-emitting applications. nih.govbldpharm.com

Despite the general potential of the thiazole scaffold, a detailed search of scientific literature and chemical databases reveals a lack of specific studies focusing on 2-(2,4-Difluorobenzoyl)thiazole as a ligand for metal complexes or its integration into OLED materials. While the constituent parts—a thiazole ring and a difluorobenzoyl group—are common in functional molecules, dedicated research into their combined role in this specific compound for coordination chemistry applications is not publicly documented.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. Thiazole derivatives are valuable in this field due to their planar, aromatic structure which facilitates π–π stacking, and the potential for hydrogen bonding via substituents. Research has shown that thiazolo[3,2-a]pyrimidine derivatives can form distinct supramolecular architectures, such as dimers and one-dimensional chains, through intermolecular hydrogen bonding. sigmaaldrich.com

For This compound , specific research detailing its self-assembly processes or its use as a building block in supramolecular chemistry is not available in the current body of scientific literature. The structure of the molecule, featuring a hydrogen bond acceptor (the carbonyl oxygen) and aromatic rings, suggests a theoretical potential for forming ordered assemblies, but this has not been experimentally verified or reported.

Utilization as Chemical Probes for Molecular Interactions

Chemical probes are small molecules used to study and manipulate biological systems or other chemical environments. Fluorescent probes are particularly useful. Thiazole derivatives, such as the well-known Thiazole Orange, are classic examples of fluorogenic dyes that become highly fluorescent upon binding to nucleic acids, allowing for the imaging of RNA in living cells. The fluorescence properties often arise from mechanisms like aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT). The design of such probes can be finely tuned by altering the substituents on the thiazole ring.

There are no specific reports of This compound being synthesized or utilized as a chemical probe for studying molecular interactions. Its potential fluorescent properties, which would be a prerequisite for such applications, have not been characterized in published research.

Integration into Polymer Chemistry and Advanced Material Synthesis

The incorporation of heterocyclic moieties like thiazole into polymer backbones can impart desirable thermal, electronic, and photophysical properties to the resulting materials. Thiazole units can be integrated to create carrier polymers, photosensitizers, or polymers of intrinsic microporosity (PIMs). For example, the chemical incorporation of photosensitizers based on benzo[c]thiadiazole into PIMs has been demonstrated for applications in photochemistry. Solid-phase synthesis techniques have also been developed for creating libraries of thiazole derivatives, which can be a precursor to polymerization or materials discovery.

A review of the literature indicates that This compound has not been reported as a monomer for polymerization or as a component in the synthesis of advanced materials. While the synthesis of polymers from other thiazole derivatives is documented, this specific compound has not been featured in such studies.

Emerging Roles in Analytical Chemistry and Sensor Development

Thiazole derivatives are increasingly used in the development of chemical sensors. Their ability to bind to specific analytes (like metal ions or small molecules) and produce a measurable signal, such as a change in color or fluorescence, is key to this application. nih.gov For example, thiazole-based ligands can be incorporated into metal-organic frameworks (LMOFs) designed to detect environmental contaminants through luminescence changes. nih.gov Some thiazole-based complexes have shown high selectivity toward specific ions like Zn²⁺, making them promising candidates for zinc sensing. chemscene.com

Currently, there is no published research describing the application of This compound in analytical chemistry or in the development of chemical sensors. Its sensitivity and selectivity towards any particular analyte have not been investigated or reported.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-difluorobenzoyl)thiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis typically involves coupling 2,4-difluorobenzoyl chloride with a thiazole precursor under reflux in aprotic solvents like DMSO or ethanol. For example, refluxing with glacial acetic acid as a catalyst (20–24 hours) followed by reduced-pressure distillation and crystallization in water-ethanol mixtures can yield 65–87% purity . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMSO vs. ethanol), and reaction time. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer: Use a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify aromatic protons (6.8–8.2 ppm) and carbonyl groups (~170 ppm). IR spectroscopy confirms the C=O stretch (~1650 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% to validate purity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 30 days for 6 months. Use mass spectrometry to identify degradation products, such as hydrolyzed benzoyl groups or thiazole ring oxidation .

Advanced Research Questions

Q. What strategies are effective for modifying the this compound scaffold to enhance its bioactivity?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the thiazole 4-position to improve DNA-binding affinity, as seen in analogues with 4-(trifluoromethyl)benzylidene groups inducing apoptosis via DNA fragmentation (~20% at 34 μM) . Alternatively, substitute the 2,4-difluorophenyl group with chlorophenyl or bromophenyl moieties to modulate lipophilicity and target engagement .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer: Cross-validate assays using orthogonal methods. For example, if apoptosis induction (e.g., Annexin V assay) conflicts with cytotoxicity (MTT assay), perform comet assays to confirm DNA damage specificity . Use molecular docking (e.g., AutoDock Vina) to compare binding poses of active vs. inactive derivatives with targets like p38 MAP kinase .

Q. What experimental approaches are recommended for studying the interaction of this compound with biological targets like p38 MAP kinase?

  • Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KdK_d, ΔH\Delta H). For cellular studies, use Western blotting to quantify phosphorylated p38 levels in treated vs. untreated cells. Co-crystallization with the kinase domain (e.g., PDB 1OUY) can reveal critical hydrogen bonds with the difluorobenzoyl group .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer: Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. For metabolically stable derivatives, introduce methyl or methoxy groups at meta positions to block cytochrome P450 oxidation .

Data Validation and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer: Document reaction parameters (temperature, solvent purity, stirring rate) meticulously. Share raw spectral data (NMR, IR) in open-access repositories. Use reference standards (e.g., USP-grade reagents) and validate biological assays with positive controls (e.g., doxorubicin for apoptosis studies) .

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